molecular formula C31H47FeN6O13 B164657 Hydroxyneocoprogen I CAS No. 135500-10-6

Hydroxyneocoprogen I

Numéro de catalogue B164657
Numéro CAS: 135500-10-6
Poids moléculaire: 767.6 g/mol
Clé InChI: UHRPREMPADIQSN-HNSQUHKSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxyneocoprogen I is a natural product that has been isolated from the fungus Aspergillus aculeatus. It belongs to the family of neocoprostanol derivatives and has shown potential as an anti-inflammatory and anti-cancer agent.

Applications De Recherche Scientifique

Hydroxyneocoprogen I has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. In addition, Hydroxyneocoprogen I has been shown to induce apoptosis in cancer cells, such as human breast cancer cells. These findings suggest that Hydroxyneocoprogen I may have therapeutic potential for inflammatory diseases and cancer.

Mécanisme D'action

The mechanism of action of Hydroxyneocoprogen I is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Hydroxyneocoprogen I may inhibit the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that inhibits NF-κB.

Effets Biochimiques Et Physiologiques

Hydroxyneocoprogen I has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) in vitro, which may contribute to its anti-inflammatory and anti-cancer effects. In addition, Hydroxyneocoprogen I has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins. MMPs play a role in cancer invasion and metastasis, and inhibiting their activity may prevent cancer progression.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Hydroxyneocoprogen I in lab experiments is that it is a natural product, which may have fewer side effects than synthetic drugs. In addition, Hydroxyneocoprogen I has been shown to have good stability in solution, which makes it suitable for use in cell culture experiments. However, one limitation of using Hydroxyneocoprogen I is that it is relatively expensive, which may limit its use in large-scale experiments.

Orientations Futures

There are several future directions for research on Hydroxyneocoprogen I. One direction is to further investigate its mechanism of action, particularly its effects on the NF-κB signaling pathway. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, it may be possible to modify the structure of Hydroxyneocoprogen I to improve its potency and selectivity for specific targets.

Méthodes De Synthèse

Hydroxyneocoprogen I can be synthesized by the fermentation of Aspergillus aculeatus. The fungus is grown in a liquid medium containing various nutrients, and the Hydroxyneocoprogen I is extracted from the culture broth. The yield of Hydroxyneocoprogen I can be improved by optimizing the fermentation conditions, such as pH, temperature, and aeration.

Propriétés

Numéro CAS

135500-10-6

Nom du produit

Hydroxyneocoprogen I

Formule moléculaire

C31H47FeN6O13

Poids moléculaire

767.6 g/mol

Nom IUPAC

[(Z)-5-[3-[5-[3-[acetyl(oxido)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)

InChI

InChI=1S/C31H47N6O13.Fe/c1-19(11-15-50-31(46)25(32-21(3)39)10-7-14-37(49)28(43)17-20(2)26(41)18-38)16-27(42)36(48)13-6-9-24-30(45)33-23(29(44)34-24)8-5-12-35(47)22(4)40;/h16-17,23-26,38,41H,5-15,18H2,1-4H3,(H,32,39)(H,33,45)(H,34,44);/q-3;+3/b19-16-,20-17+;

Clé InChI

UHRPREMPADIQSN-HNSQUHKSSA-N

SMILES isomérique

C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])/CCOC(=O)C(CCCN(C(=O)/C=C(\C)/C(CO)O)[O-])NC(=O)C.[Fe+3]

SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C=C(C)C(CO)O)[O-])NC(=O)C.[Fe+3]

SMILES canonique

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C=C(C)C(CO)O)[O-])NC(=O)C.[Fe+3]

Synonymes

hydroxyneocoprogen I

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.